4-Methyl-4-phenylhexanoic acid
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Overview
Description
4-Methyl-4-phenylhexanoic acid is an organic compound with the molecular formula C13H18O2 It is characterized by a hexanoic acid backbone with a methyl group and a phenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylhexanoic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Methyl-4-phenylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate metabolic pathways.
Medicine: Research is ongoing to evaluate its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
4-Methylhexanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Lacks the methyl group, leading to variations in its biological activity and applications.
4-Phenylbutanoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 4-Methyl-4-phenylhexanoic acid is unique due to the presence of both a methyl and a phenyl group on the hexanoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
25607-04-9 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methyl-4-phenylhexanoic acid |
InChI |
InChI=1S/C13H18O2/c1-3-13(2,10-9-12(14)15)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,15) |
InChI Key |
NWIRJGSAJHAWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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